molecular formula C27H24N4O3S B11263702 N-(3,4-dimethoxybenzyl)-2-((2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl)thio)acetamide

N-(3,4-dimethoxybenzyl)-2-((2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl)thio)acetamide

Cat. No.: B11263702
M. Wt: 484.6 g/mol
InChI Key: HVYGPFMCRBXDQW-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[1,5-a]pyrazine core substituted at position 2 with a naphthalen-1-yl group and at position 4 with a thioacetamide side chain. The acetamide moiety is further modified with a 3,4-dimethoxybenzyl group, which introduces electron-donating methoxy substituents. The naphthalene system enhances lipophilicity, while the pyrazine and pyrazole rings contribute to hydrogen-bonding and π-π stacking interactions, critical for biological targeting .

Properties

Molecular Formula

C27H24N4O3S

Molecular Weight

484.6 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-2-(2-naphthalen-1-ylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide

InChI

InChI=1S/C27H24N4O3S/c1-33-24-11-10-18(14-25(24)34-2)16-29-26(32)17-35-27-23-15-22(30-31(23)13-12-28-27)21-9-5-7-19-6-3-4-8-20(19)21/h3-15H,16-17H2,1-2H3,(H,29,32)

InChI Key

HVYGPFMCRBXDQW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC5=CC=CC=C54)OC

Origin of Product

United States

Preparation Methods

The synthesis of N-[(3,4-DIMETHOXYPHENYL)METHYL]-2-{[2-(NAPHTHALEN-1-YL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETAMIDE typically involves multiple steps, starting with the preparation of the core structures and subsequent functionalization. Common synthetic routes include:

    Formation of the Dimethoxyphenyl Group: This step often involves the methylation of a phenol derivative.

    Construction of the Pyrazolopyrazine Moiety: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate diketones.

    Coupling Reactions: The final step involves coupling the dimethoxyphenyl and pyrazolopyrazine moieties with the naphthalenyl group using reagents such as coupling agents and catalysts under controlled conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

N-[(3,4-DIMETHOXYPHENYL)METHYL]-2-{[2-(NAPHTHALEN-1-YL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups into alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings, using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[(3,4-DIMETHOXYPHENYL)METHYL]-2-{[2-(NAPHTHALEN-1-YL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(3,4-DIMETHOXYPHENYL)METHYL]-2-{[2-(NAPHTHALEN-1-YL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in cell growth, inflammation, or microbial activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Modifications

Pyrazolo[1,5-a]pyrazine vs. Pyrazolo[3,4-d]pyrimidine
  • Target Compound : Pyrazolo[1,5-a]pyrazine core (two nitrogen atoms in the bicyclic system).
  • Analog (): Pyrazolo[3,4-d]pyrimidine core with a phenyl group and piperazine substituent.
Pyrazolo[1,5-a]pyrimidine Derivatives
  • Analog (): 7-Amino-N-aryl-pyrazolo[1,5-a]pyrimidine-3-carboxamides with cyano and methoxyphenyl groups. The carboxamide and methoxy substituents mirror the target compound’s acetamide and dimethoxybenzyl groups, suggesting similar pharmacokinetic profiles .

Substituent Analysis

Naphthalene vs. Aromatic Substituents
  • Target Compound : Naphthalen-1-yl group provides extended π-conjugation and hydrophobic interactions.
  • Analog () : Naphthalen-1-yloxy methyl triazole derivatives. While naphthalene is retained, the triazole linker introduces hydrogen-bonding capabilities absent in the target compound .
  • Analog () : 3,4-Dimethoxyphenyl substituent on a pyrazolo[1,5-a]pyrazine core. This compound shares the dimethoxy motif but lacks the naphthalene group, reducing lipophilicity .
Acetamide Side Chain Variations
  • Target Compound : Thioacetamide bridge (C–S–C) enhances conformational flexibility and sulfur-mediated interactions.
  • Analog (): Acetamide linked to a fluorobenzyl group.
Antimicrobial and Antiviral Activity
  • Analog () : Triazolo[1,5-a]pyrimidine derivatives with thione groups exhibit anti-TMV (Tobacco Mosaic Virus) activity (41–43% inhibition at 500 µg/mL). The target compound’s thioacetamide may similarly engage in thiol-disulfide exchange mechanisms .
  • Analog () : Quinazoline-pyrazole hybrids show antifungal activity against wheat赤霉菌. The dimethoxybenzyl group in the target compound could enhance membrane penetration for similar applications .
Herbicidal Potential
  • Analog () : Triazolo[1,5-a]pyrimidine acetylhydrazones demonstrate herbicidal activity. The target’s naphthalene and dimethoxy groups may synergize for weed inhibition, though specific data are lacking .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Core Structure Key Substituents Molecular Weight (g/mol) LogP*
Target Compound Pyrazolo[1,5-a]pyrazine Naphthalen-1-yl, 3,4-dimethoxybenzyl ~500 (estimated) ~3.8
Pyrazolo[1,5-a]pyrazine 3,4-Dimethoxyphenyl 465.45 2.9
Pyrazolo[3,4-d]pyrimidine Phenyl, piperazine 434.48 2.5
(6a) Triazole Naphthalen-1-yloxy methyl 371.41 3.1

*LogP values estimated using fragment-based methods.

Biological Activity

N-(3,4-dimethoxybenzyl)-2-((2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The compound has a complex structure characterized by the following molecular formula:

  • Molecular Formula : C25_{25}H23_{23}N3_3O4_4
  • Molecular Weight : 429.5 g/mol
  • CAS Number : 1246053-32-6

Structure Representation

PropertyValue
Molecular FormulaC25_{25}H23_{23}N3_3O4_4
Molecular Weight429.5 g/mol
CAS Number1246053-32-6

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, pyrazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

A study focusing on pyrazolo[1,5-a]pyrazines demonstrated their ability to inhibit growth in several cancer cell lines, suggesting that similar compounds may have comparable effects.

Antioxidant Activity

The compound's structure suggests potential antioxidant properties. Research on related pyrazole compounds has shown that they can scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Activity

Preliminary studies indicate that this compound may possess antimicrobial properties. Compounds with similar structures have been evaluated for their effectiveness against various bacterial strains and fungi. For example, a series of pyrazole derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of a series of pyrazolo[1,5-a]pyrazine derivatives in vitro. The results indicated that these compounds inhibited cell proliferation in human cancer cell lines with IC50 values ranging from 10 to 30 µM.

Case Study 2: Antioxidant Potential

Another investigation focused on the antioxidant capacity of pyrazole derivatives. The study utilized DPPH radical scavenging assays, revealing that certain derivatives exhibited IC50 values as low as 15 µM, highlighting their potential as therapeutic agents against oxidative stress-related conditions.

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